5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that combines the structural features of benzothiazole and triazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of benzothiazole derivatives with triazole precursors. One common method is the cyclization of 2-aminobenzothiazole with hydrazine derivatives under acidic or basic conditions. The reaction can be carried out using various catalysts and solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or triazole rings .
Scientific Research Applications
5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Triazole derivatives: Widely used as antifungal agents and in the synthesis of pharmaceuticals.
Uniqueness
5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine is unique due to its combined structural features of benzothiazole and triazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug design .
Properties
Molecular Formula |
C9H7N5S |
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Molecular Weight |
217.25 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H7N5S/c10-9-12-7(13-14-9)8-11-5-3-1-2-4-6(5)15-8/h1-4H,(H3,10,12,13,14) |
InChI Key |
KVBVDNLXBLEYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC(=NN3)N |
Origin of Product |
United States |
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